3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(2-phenylmethoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-10-16-18(21-8-7-20-16)25-15-6-9-22(11-15)17(23)13-24-12-14-4-2-1-3-5-14/h1-5,7-8,15H,6,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOMJQFDDWNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrazine derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and an organic solvent, like dimethylformamide, to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an important intermediate for synthesizing more complex molecules, particularly those involving heterocycles.
Biology
- Bioactive Compound : Research indicates potential antimicrobial and anticancer properties. Studies have explored its efficacy against various bacterial strains and cancer cell lines, suggesting it may inhibit specific biological pathways critical to these diseases.
Medicine
- Drug Development : Investigated for its ability to target specific enzymes or receptors involved in disease mechanisms. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
Industry
- Material Science : The compound is being explored for applications in developing new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
-
Mechanism of Action :
- Investigations into the mechanism revealed that the compound may act by binding to specific enzymes involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Mechanism of Action
The mechanism of action of 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
- Structural Flexibility vs. Rigidity : The target compound’s pyrrolidine-oxy linkage provides conformational flexibility, whereas fused heterocycles () offer rigidity, impacting target selectivity.
- Functional Group Effects: The benzyloxy-acetyl group may enhance lipophilicity compared to pyridazinone () or simple acetyl () substituents.
- Synthetic Feasibility : Analogous compounds (e.g., 11a, 11b) demonstrate that nitrile-containing heterocycles can be synthesized efficiently (~68% yield) under acidic conditions .
Biological Activity
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique substitution pattern that enhances its biological activity. Its structure can be described as follows:
- Core Structure : Pyrazine ring
- Functional Groups : Benzyloxy, acetyl, and pyrrolidinyl moieties
- Molecular Formula : C₁₅H₁₈N₄O₂
This specific arrangement of functional groups contributes to its interaction with biological targets, making it a candidate for further pharmacological studies.
The mechanism of action for this compound involves its binding to specific enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biochemical pathways being modulated. For instance, it may inhibit enzyme activity by blocking substrate access at the active site, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies comparing various derivatives, it was found that certain synthesized compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the presence of the benzyloxy and acetyl groups enhances antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines (e.g., L929 fibroblasts) indicated varying degrees of cytotoxicity depending on concentration and exposure time. The following table illustrates the effects observed:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 150 | 89 | 104 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
These results indicate that while some concentrations lead to reduced cell viability, others may enhance metabolic activity, suggesting a complex relationship between concentration and biological response .
Case Studies
A notable case study involved the evaluation of a series of compounds related to the pyrazine scaffold. These compounds were tested for their ability to inhibit specific enzymes linked to cancer progression. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial potency against targeted enzymes .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Step 1: Formation of the pyrrolidine intermediate via nucleophilic substitution or condensation reactions. Key reagents include 2-(benzyloxy)acetic acid and activated carbonyl derivatives.
- Step 2: Ether linkage formation between the pyrrolidine and pyrazine-carbonitrile moieties under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields, risk of side reactions |
| Solvent | DMF or DCM | Polar aprotic solvents enhance reactivity |
| Catalyst | Fused NaAc or K₂CO₃ | Accelerates condensation |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.24–2.37 ppm (pyrrolidine CH₃), δ 7.20–7.94 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR: Signals at 165–171 ppm (carbonyl groups) and 98–117 ppm (heterocyclic carbons) validate connectivity .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 386–403) align with the molecular formula .
- IR Spectroscopy: Stretching at ~2,219 cm⁻¹ (C≡N) and ~1,719 cm⁻¹ (C=O) confirm functional groups .
Q. What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
- Solubility: Low in water; soluble in DMSO, DMF, or dichloromethane due to hydrophobic pyrrolidine and benzyloxy groups .
- Stability: Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .
- Reactivity:
- The pyrazine-carbonitrile group undergoes nucleophilic substitution (e.g., with amines or thiols) .
- The benzyloxyacetyl moiety is susceptible to hydrogenolysis (Pd/C, H₂) for deprotection .
Q. How can researchers assess purity and identify impurities?
Methodological Answer:
- HPLC: Reverse-phase C18 column, gradient elution (acetonitrile/water with 0.1% TFA). Impurity peaks elute earlier than the main product .
- TLC: Rf values (e.g., 0.58 in cyclohexane/ethyl acetate 2:1) compared to standards .
- Elemental Analysis: %C, %H, %N within ±0.3% of theoretical values confirms purity .
Advanced Research Questions
Q. What biological targets or mechanisms of action are hypothesized for this compound?
Methodological Answer:
- Kinase Inhibition: Structural analogs (e.g., pyrazine-carbonitriles) inhibit kinases (e.g., EGFR, VEGFR) via ATP-binding site competition .
- Receptor Interactions: Docking studies (AutoDock Vina) suggest affinity for G-protein-coupled receptors (GPCRs) due to the pyrrolidine’s conformational flexibility .
- Validation:
- In vitro kinase assays (IC₅₀ determination) .
- Radioligand binding assays for GPCRs .
Q. How can computational modeling guide SAR studies?
Methodological Answer:
- QSAR Models: Correlate substituent electronegativity (e.g., benzyloxy vs. phenoxy) with bioactivity using Gaussian or Schrödinger software .
- Docking Simulations: Identify critical residues (e.g., Lys216 in kinases) for hydrogen bonding with the pyrazine-carbonitrile group .
- Example Modification:
- Replace benzyloxy with cyclopentyloxy to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
Methodological Answer:
- Case Study: Discrepancies in yields (68% vs. 57% in similar syntheses) may arise from:
- Reagent Purity: Use freshly distilled DMF to avoid side reactions .
- Catalyst Loading: Optimize NaAc from 0.5 g to 1.0 g to improve condensation efficiency .
- Bioactivity Variability: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
Q. What methodologies are recommended for studying metabolic stability?
Methodological Answer:
Q. How to design experiments for structure-activity relationship (SAR) analysis?
Methodological Answer:
- Variable Substituents: Synthesize analogs with:
- Alternative ether linkages (e.g., methyleneoxy vs. ethyleneoxy).
- Modified pyrrolidine substituents (e.g., methyl vs. isopropyl) .
- Bioactivity Testing:
- IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
- Selectivity ratios (e.g., tumor vs. normal cell toxicity) .
Q. What advanced analytical techniques address complex degradation pathways?
Methodological Answer:
- LC-HRMS: Identify degradation products (e.g., hydrolyzed benzyloxy group) with ppm-level mass accuracy .
- Stability-Indicating Methods: Stress testing (heat, light, pH extremes) followed by forced degradation studies .
- Mechanistic Probes: Isotope labeling (e.g., ¹⁸O in carbonyl groups) to track hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
